molecular formula C23H22N4O2 B5349585 3-[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidine-1-carbonyl]benzonitrile

3-[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidine-1-carbonyl]benzonitrile

Cat. No.: B5349585
M. Wt: 386.4 g/mol
InChI Key: DAFCNJLSFXTCHC-UHFFFAOYSA-N
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Description

3-[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidine-1-carbonyl]benzonitrile is a complex organic compound featuring a pyrazole ring, a piperidine ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidine-1-carbonyl]benzonitrile typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidine-1-carbonyl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

3-[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidine-1-carbonyl]benzonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidine-1-carbonyl]benzonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
  • 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one

Uniqueness

3-[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidine-1-carbonyl]benzonitrile is unique due to its specific combination of functional groups and ring structures.

Properties

IUPAC Name

3-[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-29-20-7-3-5-18(13-20)21-15-25-26-22(21)17-8-10-27(11-9-17)23(28)19-6-2-4-16(12-19)14-24/h2-7,12-13,15,17H,8-11H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFCNJLSFXTCHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(NN=C2)C3CCN(CC3)C(=O)C4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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